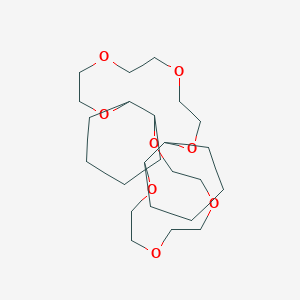
Dicyclohexano-24-crown-8
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Doxercalciferol wird in der Forschung verwendet, um die Synthese und Aktivierung von Vitamin-D-Analoga zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Vitamin D bei der Calciumhomöostase und dem Knochenstoffwechsel zu untersuchen.
Medizin: Doxercalciferol wird umfassend auf seine therapeutischen Wirkungen bei der Behandlung von sekundärem Hyperparathyreoidismus und Stoffwechselknochenkrankheiten untersucht .
Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Herstellung von Medikamenten verwendet, die auf Vitamin-D-Mangel und verwandte Erkrankungen abzielen .
5. Wirkmechanismus
Doxercalciferol ist ein Prodrug, das in der Leber zu 1-Alpha,25-Dihydroxyvitamin D2 metabolisiert wird. Diese aktive Form reguliert den Blutcalciumspiegel, indem sie die intestinale Aufnahme von Nahrungscalcium, die Rückresorption von Calcium durch die Nieren und die Mobilisierung von Calcium aus dem Skelett steuert . Es unterdrückt auch die Synthese und Sekretion von Parathormon, wodurch sekundärer Hyperparathyreoidismus behandelt wird .
Ähnliche Verbindungen:
Calcitriol: Eine weitere aktive Form von Vitamin D, die für ähnliche therapeutische Zwecke verwendet wird.
Paricalcitol: Ein synthetisches Vitamin-D-Analog, das zur Behandlung von sekundärem Hyperparathyreoidismus verwendet wird.
Einzigartigkeit von Doxercalciferol: Doxercalciferol ist einzigartig in seiner Fähigkeit, in der Leber aktiviert zu werden, ohne die Beteiligung der Nieren, was es besonders nützlich für Patienten mit chronischer Nierenerkrankung macht .
Durch das Verständnis der detaillierten Aspekte von Doxercalciferol können Forscher und Angehörige der Gesundheitsberufe diese Verbindung in verschiedenen wissenschaftlichen und medizinischen Anwendungen besser einsetzen.
Wirkmechanismus
Safety and Hazards
DC24C8 is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is also toxic if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Doxercalciferol wird durch eine Reihe chemischer Reaktionen aus Ergocalciferol (Vitamin D2) synthetisiert. Der Prozess beinhaltet die Hydroxylierung an der 1-Alpha-Position, um 1-Alpha-Hydroxyergocalciferol zu erzeugen . Diese Verbindung wird dann weiterverarbeitet, um Doxercalciferol zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Doxercalciferol umfasst die großtechnische chemische Synthese unter kontrollierten Bedingungen. Der Prozess beinhaltet die Verwendung von Lösungsmitteln, Katalysatoren und spezifischen Reaktionstemperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Arten von Reaktionen:
Hydroxylierung: Die primäre Reaktion, die an der Synthese von Doxercalciferol beteiligt ist, ist die Hydroxylierung an der 1-Alpha-Position.
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die metabolische Aktivierung von Doxercalciferol in der Leber.
Häufige Reagenzien und Bedingungen:
Hydroxylierung: Katalysatoren wie Cytochrom-P450-Enzyme werden verwendet.
Oxidation: Sauerstoff und spezifische Oxidationsmittel werden eingesetzt.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist 1-Alpha,25-Dihydroxyvitamin D2, die aktive Form von Doxercalciferol .
Vergleich Mit ähnlichen Verbindungen
Calcitriol: Another active form of vitamin D used for similar therapeutic purposes.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Uniqueness of Doxercalciferol: Doxercalciferol is unique in its ability to be activated in the liver without the involvement of the kidneys, making it particularly useful for patients with chronic kidney disease .
By understanding the detailed aspects of doxercalciferol, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.
Eigenschaften
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLGNDFKJAFKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938528 | |
| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17455-23-1 | |
| Record name | Dicyclohexano-24-crown-8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl 24-crown-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)











![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
